

Spectroscopic and Synthetic Profile of Fmoc-Asp(OtBu)-ol: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Asp(OtBu)-ol

Cat. No.: B144446

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of **Fmoc-Asp(OtBu)-ol**, a derivative of L-aspartic acid. This document is intended to serve as a valuable resource for professionals engaged in peptide synthesis, medicinal chemistry, and drug development, offering key data and methodologies for the characterization and preparation of this compound.

Spectroscopic Data

The following tables summarize the available and theoretical spectroscopic data for **Fmoc-Asp(OtBu)-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data has been reported for **Fmoc-Asp(OtBu)-ol**.^[1] The data is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for **Fmoc-Asp(OtBu)-ol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.85	d	7.30	2H	Fmoc-H
7.67	d	7.37	2H	Fmoc-H
7.40	t	7.30	2H	Fmoc-H
7.30	t	7.30	2H	Fmoc-H
6.32	br d	1H	NH	
4.40-4.15	m	3H	Fmoc-CH, Fmoc-CH ₂	
4.10-3.98	m	1H	α -CH	
3.92	t	1H		
3.65-3.48	m	2H	CH ₂ OH	
2.60	dd	6.24, 16.80	1H	β -CH ₂
2.41	dd	6.30, 16.91	1H	β -CH ₂
1.40	s	9H	C(CH ₃) ₃	

Solvent: CD₃COCD₃, Spectrometer Frequency: 400 MHz[1]

Infrared (IR) Spectroscopy

Specific experimental IR data for **Fmoc-Asp(OtBu)-ol** was not found in the reviewed literature. However, the expected characteristic absorption bands based on its functional groups are listed in Table 2.

Table 2: Theoretical Infrared (IR) Spectroscopic Data for **Fmoc-Asp(OtBu)-ol**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400	O-H	Alcohol, stretching
~3300	N-H	Amide, stretching
3100-3000	C-H	Aromatic, stretching
2980-2850	C-H	Aliphatic, stretching
~1730	C=O	Ester (tert-butyl), stretching
~1690	C=O	Amide (Fmoc), stretching
1600-1450	C=C	Aromatic, stretching
~1250	C-O	Ester, stretching
~1050	C-O	Alcohol, stretching

Mass Spectrometry (MS)

Experimental mass spectrometry data for **Fmoc-Asp(OtBu)-ol** was not explicitly found in the searched literature. The theoretical monoisotopic mass and the expected molecular ion peaks for common ionization techniques are provided in Table 3.

Table 3: Theoretical Mass Spectrometry Data for **Fmoc-Asp(OtBu)-ol**

Parameter	Value
Molecular Formula	C ₂₃ H ₂₇ NO ₅
Monoisotopic Mass	397.1889 g/mol
Expected [M+H] ⁺	398.1962
Expected [M+Na] ⁺	420.1781
Expected [M+K] ⁺	436.1521

Experimental Protocols

The following section details the synthetic procedure for **Fmoc-Asp(OtBu)-ol** and the general methodology for acquiring the spectroscopic data.

Synthesis of Fmoc-Asp(OtBu)-ol

Fmoc-Asp(OtBu)-ol, also referred to as tert-Butyl (3S)-3-[(9H-9-fluorenylmethoxy)carbonyl]amino-4-hydroxybutanoate, can be synthesized by the reduction of the corresponding carboxylic acid, N-Fmoc-L-aspartic acid β -tert-butyl ester (Fmoc-Asp(OtBu)-OH).[1]

Procedure:

- A solution of N-Fmoc-L-aspartic acid β -tert-butyl ester (19.0 g, 46.2 mmol) in 300 mL of tetrahydrofuran (THF) is cooled to -78 °C.
- N-methyl morpholine (NMM, 5.9 mL, 53.3 mmol) is added, followed by isobutyl chloroformate (IBCF, 6.9 mL, 53.3 mmol).
- The reaction mixture is warmed to 0 °C for 40 minutes and then re-cooled to -78 °C.
- A suspension of sodium borohydride (3.85 g, 102 mmol) in 25 mL of methanol is added, and the mixture is stirred at -78 °C for 2 hours.
- The reaction is quenched with 400 mL of saturated aqueous ammonium chloride.
- The product is extracted with ethyl acetate (4 x 100 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The residue is purified by silica gel chromatography (50% ethyl acetate/hexane) to yield the desired product.[1]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like **Fmoc-Asp(OtBu)-ol** is outlined below.

1. Sample Preparation:

- NMR: A small amount of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3COCD_3 as reported).
- IR: The sample can be analyzed as a thin film, a KBr pellet, or neat using an ATR accessory.
- Mass Spec: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for introduction into the mass spectrometer.

2. Data Acquisition:

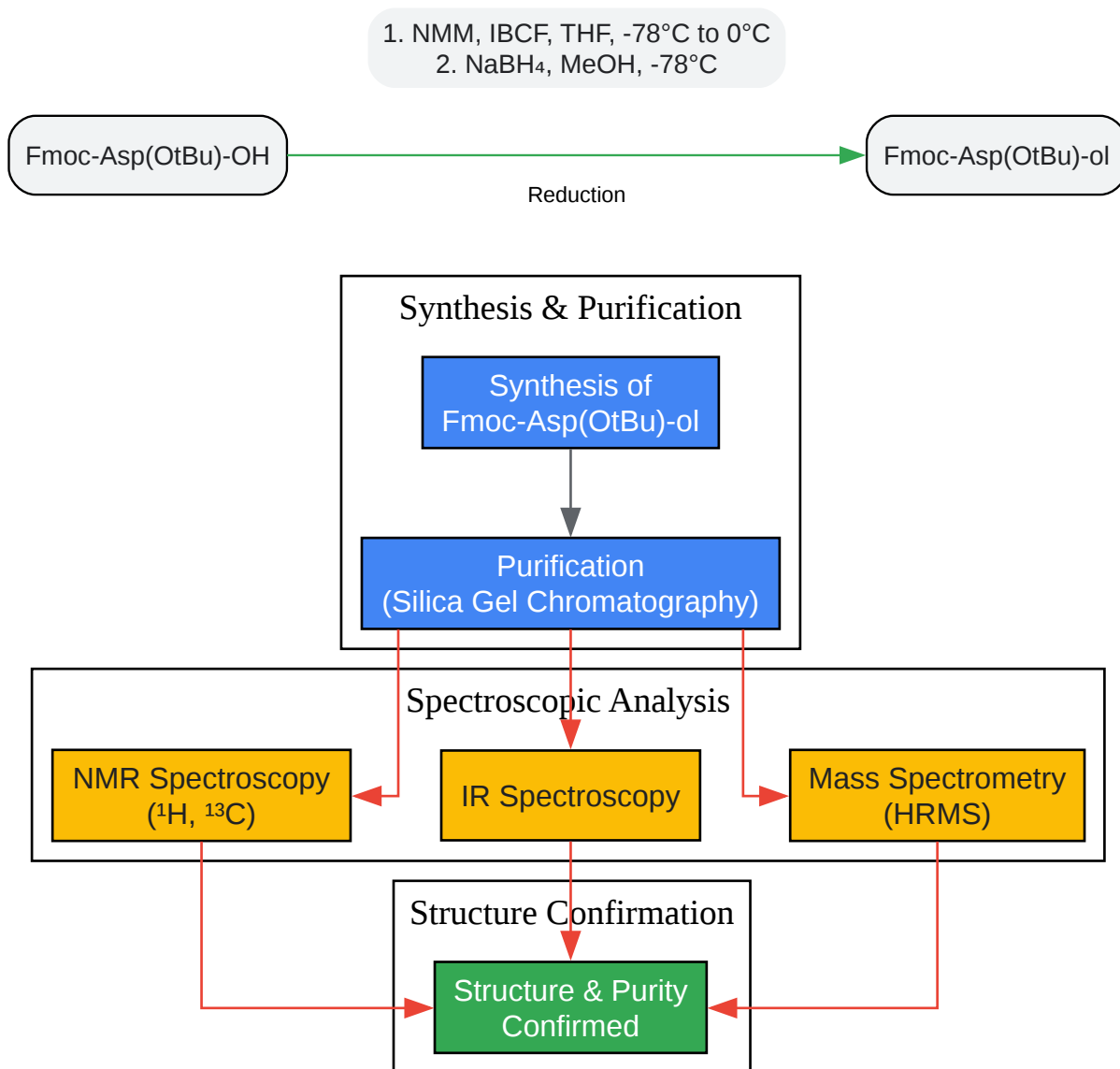
- NMR: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).
- IR: The infrared spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm^{-1} .
- Mass Spec: High-resolution mass spectrometry (HRMS) is performed using techniques such as ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) to determine the accurate mass.

3. Data Analysis:

- The obtained spectra are processed and analyzed to confirm the structure of the synthesized molecule by interpreting chemical shifts, coupling constants, peak integrations (NMR), characteristic absorption bands (IR), and the molecular ion peak (Mass Spec).

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for **Fmoc-Asp(OtBu)-ol**.



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References

- 1. (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | C23H25NO6 | CID 7017910 - PubChem [pubchem.ncbi.nlm.nih.gov]
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